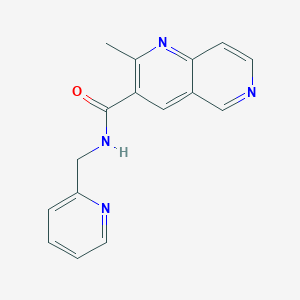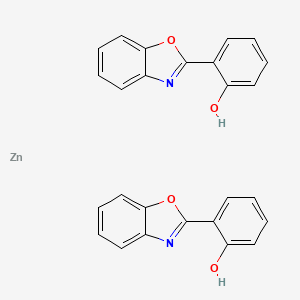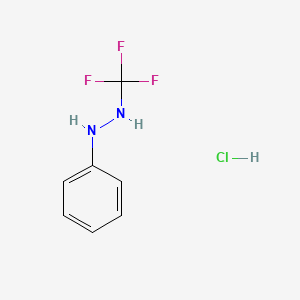
alpha,alpha,alpha-Trifluoro-O-tolylhydrazine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-Aminobenzotrifluoride with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the compound is typically produced in crystalline form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azoles and other derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted phenylhydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include azoles, aminoguanidine derivatives, and various substituted phenylhydrazines. These products have significant applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of biologically active compounds and fine chemicals.
Biology: It is used in the preparation of derivatives for biological studies and drug development.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride involves its interaction with molecular targets through its hydrazine group. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable derivatives. These interactions are crucial in its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)Phenylhydrazine Hydrochloride
- 4-Methoxyphenylhydrazine Hydrochloride
- 4-Isopropylphenylhydrazine Hydrochloride
- 4-(Trifluoromethoxy)Phenylhydrazine Hydrochloride
- 4-Chlorophenylhydrazine Hydrochloride
- Pentafluorophenylhydrazine
Uniqueness
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of compounds with enhanced biological activity and stability .
Eigenschaften
Molekularformel |
C7H8ClF3N2 |
|---|---|
Molekulargewicht |
212.60 g/mol |
IUPAC-Name |
1-phenyl-2-(trifluoromethyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)12-11-6-4-2-1-3-5-6;/h1-5,11-12H;1H |
InChI-Schlüssel |
BXQGHKRRGWXOGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


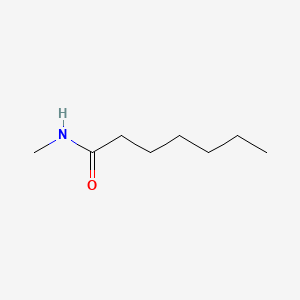
![[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13400695.png)
![(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride](/img/structure/B13400706.png)

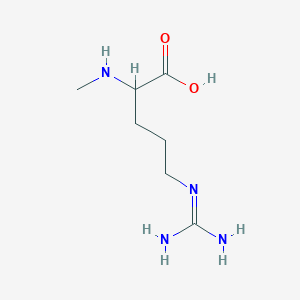

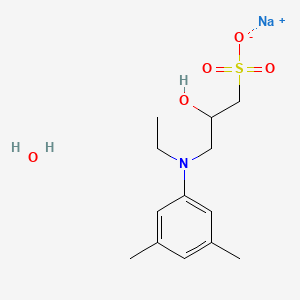
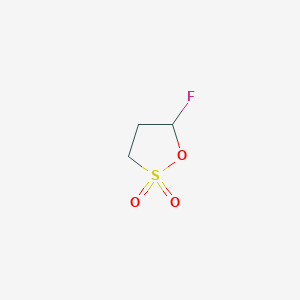
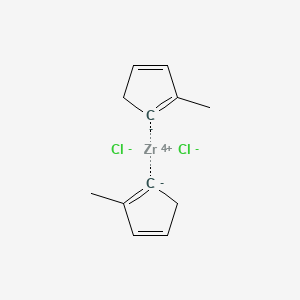

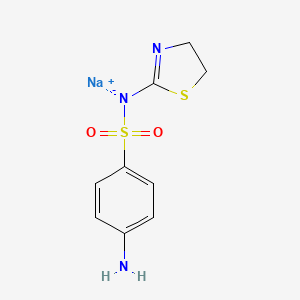
![2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13400748.png)
